

An In-depth Technical Guide to the Phototoxicity of IRDye 700DX

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Compound of Interest

Compound Name: *Irdye 700DX*

Cat. No.: *B8822846*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phototoxic properties of **IRDye 700DX**, a near-infrared (NIR) phthalocyanine dye pivotal to the advancement of photoimmunotherapy (PIT). This document elucidates the core mechanisms of action, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the involved pathways and workflows.

Core Mechanism of IRDye 700DX Phototoxicity

The phototoxicity of **IRDye 700DX** is harnessed in a targeted cancer therapy known as photoimmunotherapy (PIT). The fundamental principle involves the conjugation of **IRDye 700DX** to a monoclonal antibody (mAb) that specifically targets a cell surface antigen on cancer cells. The resulting antibody-dye conjugate is administered systemically and allowed to accumulate at the tumor site. Crucially, the conjugate remains non-toxic until it is activated by NIR light, typically at a wavelength of around 690 nm.^[1] Upon illumination, a cascade of events is initiated, leading to the rapid and selective destruction of the targeted cancer cells.^[1]

The cell death induced by **IRDye 700DX**-mediated PIT is primarily necrotic, characterized by rapid cell membrane disruption, swelling, and lysis.^[1] This is in contrast to apoptosis, a more programmed and controlled form of cell death. The specificity of this approach is a key advantage, as only cells bound by the antibody-dye conjugate are susceptible to the phototoxic effects, minimizing damage to surrounding healthy tissues.^[1]

Two primary, and likely complementary, mechanisms are understood to contribute to the phototoxicity of **IRDye 700DX**:

- **Reactive Oxygen Species (ROS)-Dependent Mechanism:** Upon excitation by NIR light, **IRDye 700DX** can transfer energy to molecular oxygen, generating highly reactive singlet oxygen ($^1\text{O}_2$).^[2] This Type II photochemical reaction leads to the oxidation of cellular components, particularly lipids within the cell membrane. The resulting lipid peroxidation compromises membrane integrity, contributing to cell death. The singlet oxygen quantum yield for **IRDye 700DX** has been reported to be approximately 0.30, which is sufficient to induce phototoxicity.^[2] Studies have shown that the phototoxic effect can be inhibited by singlet oxygen scavengers, supporting the role of ROS in the cell-killing mechanism.^[3]
- **Direct Photochemical Mechanism:** A unique feature of **IRDye 700DX** is its ability to undergo a direct photochemical reaction upon NIR light absorption. This reaction involves the cleavage and release of its axial silicon-phthalocyanine ligand.^{[4][5]} This alteration causes a significant physicochemical change in the molecule, transforming it from a hydrophilic to a hydrophobic state.^[4] The resulting hydrophobic antibody-dye conjugate aggregates on the cell surface. This aggregation is believed to exert physical stress on the cell membrane, leading to the formation of pores, loss of membrane integrity, and ultimately, cell rupture due to osmotic pressure imbalances.^[5]

Quantitative Data on IRDye 700DX Phototoxicity

The efficacy of **IRDye 700DX**-mediated phototoxicity is dependent on several factors, including the concentration of the antibody-dye conjugate, the light dose delivered, and the expression level of the target antigen on the cancer cells. The following tables summarize quantitative data from various in vitro studies.

Conjugate	Cell Line	Conjugate Concentration	Light Dose (J/cm ²)	% Cell Viability / % Cell Death	Reference
DARPin-IRDye 700DX	OVCAR-3	~1 nM	60	~80% Viability	[6]
DARPin-IRDye 700DX	OVCAR-3	~10 nM	60	~40% Viability	[6]
DARPin-IRDye 700DX	OVCAR-3	~100 nM	60	~20% Viability	[6]
DARPin-IRDye 700DX	OV90	~1 nM	60	~90% Viability	[6]
DARPin-IRDye 700DX	OV90	~10 nM	60	~60% Viability	[6]
DARPin-IRDye 700DX	OV90	~100 nM	60	~30% Viability	[6]
Minibody-IR700	PC3	5 µg/mL (~50 nM IR700)	30-60	>80% Cell Death	[7]
Cetuximab-IRDye800CW (1:11 dye/antibody ratio)	FaDu	Not Specified	Not Specified	~90% Phototoxicity	[8]

Note: Data is extracted from published studies and experimental conditions may vary.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the phototoxicity of **IRDye 700DX**.

Cell Viability and Cytotoxicity Assays

a) MTS Assay for Cell Viability:

- Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Treatment: Incubate the cells with the antibody-IR700 conjugate for a specified period.
- NIR Irradiation: Expose the cells to a 690 nm NIR light source at a defined light dose.
- Incubation: Return the cells to the incubator for a period (e.g., 16 hours) to allow for the manifestation of cytotoxic effects.^[7]
- MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
- Incubation: Incubate the plate for 1-4 hours at 37°C.
- Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. Cell viability is proportional to the absorbance.

b) LIVE/DEAD Viability/Cytotoxicity Assay:

- Cell Preparation: Prepare a single-cell suspension from your experimental conditions.
- Staining: Add a solution containing both calcein AM (stains live cells green) and ethidium homodimer-1 (stains dead cells with compromised membranes red) to the cell suspension.
- Incubation: Incubate for 15-30 minutes at room temperature, protected from light.
- Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.
- Quantification: Count the number of live (green) and dead (red) cells to determine the percentage of cytotoxicity.

Apoptosis vs. Necrosis Differentiation Assay (Annexin V and Propidium Iodide Staining)

- Cell Harvesting: Collect both adherent and floating cells from your culture plate.

- Washing: Wash the cells with cold PBS.
- Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
- Staining: Add Annexin V-FITC (or another fluorophore) and propidium iodide (PI) to the cell suspension.
- Incubation: Incubate for 15 minutes at room temperature in the dark.
- Analysis: Analyze the cells by flow cytometry.
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

Caspase Activity Assay (Fluorometric)

- Cell Lysis: Lyse the treated and control cells using a chilled cell lysis buffer.
- Centrifugation: Centrifuge the lysate to pellet the cell debris.
- Reaction Setup: In a 96-well plate, add the cell lysate, reaction buffer containing DTT, and a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3).
- Incubation: Incubate at 37°C for 1-2 hours.
- Fluorescence Reading: Measure the fluorescence using a fluorometer with excitation at ~380 nm and emission at ~460 nm. The fluorescence intensity is proportional to the caspase activity.

Reactive Oxygen Species (ROS) Detection

a) Dihydroethidium (DHE) for Superoxide Detection:

- Cell Preparation: Culture cells on coverslips or in a format suitable for fluorescence microscopy.
- Treatment: Treat the cells with the antibody-IR700 conjugate and expose them to NIR light.
- DHE Staining: Incubate the cells with DHE (typically 2-10 μM) for 15-30 minutes at 37°C.
- Washing: Wash the cells with PBS.
- Imaging: Immediately visualize the cells using a fluorescence microscope. The oxidation of DHE by superoxide results in red fluorescence.

b) Singlet Oxygen Sensor Green (SOSG) for Singlet Oxygen Detection:

- Sample Preparation: Prepare a solution of the antibody-IR700 conjugate in a suitable buffer.
- SOSG Addition: Add SOSG reagent to the solution.
- NIR Irradiation: Expose the solution to a 690 nm NIR light source.
- Fluorescence Measurement: Measure the increase in green fluorescence over time using a fluorometer. The rate of fluorescence increase is proportional to the rate of singlet oxygen generation.

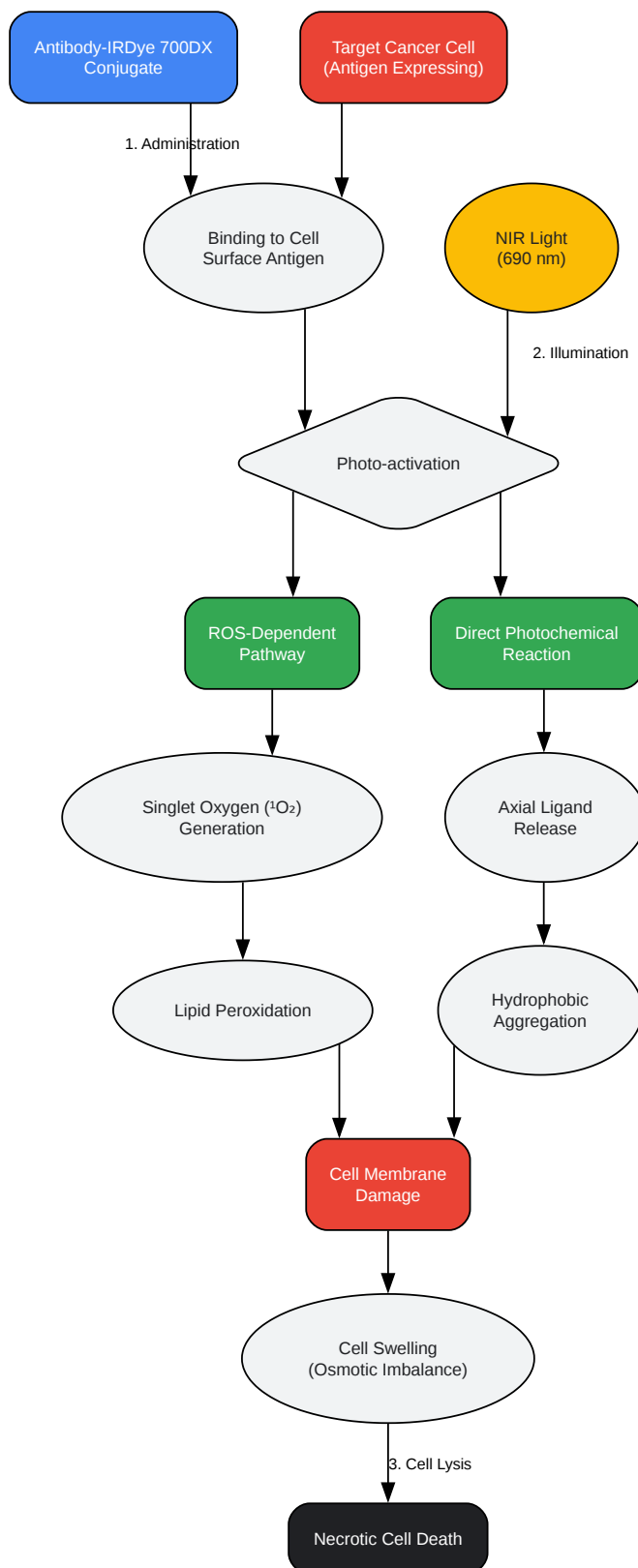
Lipid Peroxidation Assay

a) BODIPY 581/591 C11 Staining:

- Cell Staining: Incubate cells with the BODIPY 581/591 C11 probe.
- Treatment: Treat the stained cells with the antibody-IR700 conjugate and expose them to NIR light.
- Imaging/Flow Cytometry: Analyze the cells using fluorescence microscopy or flow cytometry. In the absence of lipid peroxidation, the probe fluoresces red. Upon oxidation, its fluorescence shifts to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.

Visualizing Pathways and Workflows

Core Mechanism of IRDye 700DX Phototoxicity

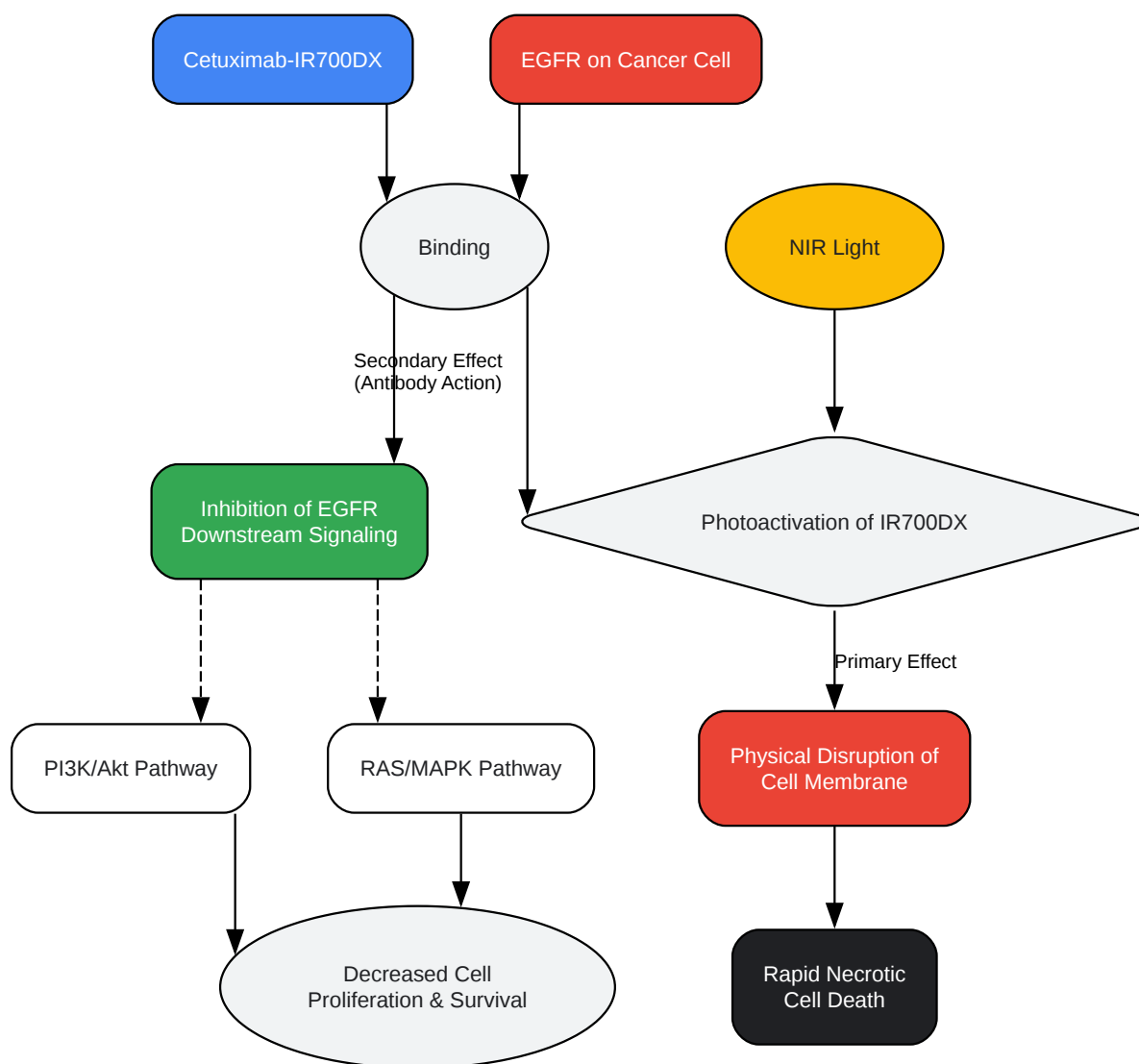


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Caption: Core mechanism of **IRDye 700DX** phototoxicity.

Experimental Workflow for Assessing Phototoxicity





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